molecular formula C20H25NO3 B12748597 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid CAS No. 80857-44-9

2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid

Cat. No.: B12748597
CAS No.: 80857-44-9
M. Wt: 327.4 g/mol
InChI Key: WNNZFMPEHUCJTR-UHFFFAOYSA-N
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Description

2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid is a complex organic compound known for its unique structure and properties It belongs to the class of azulene derivatives, which are characterized by their deep blue color and aromatic nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-dimethyl-5-(1-methylethyl)-1-azulene with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, such as acylation, to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic nature of the azulene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent due to its azulene core.

    Industry: It can be utilized in the development of dyes and pigments, leveraging its deep blue color.

Mechanism of Action

The mechanism by which 2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulene core can engage in π-π stacking interactions, while the amide and carboxylic acid groups can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azulene: A parent compound with a simpler structure, known for its aromatic properties.

    Guaiazulene: A methylated derivative of azulene, used in cosmetics and pharmaceuticals.

    Chamazulene: Another azulene derivative with anti-inflammatory properties.

Uniqueness

2-(((3,8-Dimethyl-5-(1-methylethyl)-1-azulenyl)amino)carbonyl)butanoic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of an azulene core with an amide and carboxylic acid moiety makes it a versatile compound for various applications.

Properties

CAS No.

80857-44-9

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)carbamoyl]butanoic acid

InChI

InChI=1S/C20H25NO3/c1-6-15(20(23)24)19(22)21-17-9-13(5)16-10-14(11(2)3)8-7-12(4)18(16)17/h7-11,15H,6H2,1-5H3,(H,21,22)(H,23,24)

InChI Key

WNNZFMPEHUCJTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C)C(=O)O

Origin of Product

United States

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